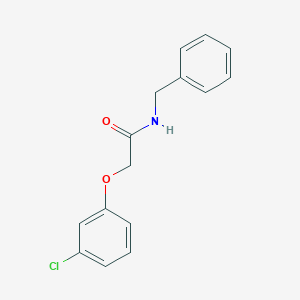![molecular formula C21H25NO4 B3908929 butyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B3908929.png)
butyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate
Vue d'ensemble
Description
Butyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate, also known as butylphthalide, is a natural compound found in celery seeds. It has been extensively studied for its potential therapeutic effects on various diseases, including Alzheimer's disease, stroke, and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of butyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoatede is not fully understood. However, it is believed to exert its therapeutic effects through multiple pathways, including anti-inflammatory, antioxidant, and neuroprotective mechanisms. Butylphthalide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, and increase the production of anti-inflammatory cytokines, such as interleukin-10. Butylphthalide has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce oxidative stress.
Biochemical and Physiological Effects:
Butylphthalide has been shown to have a variety of biochemical and physiological effects. In animal models, butyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoatede has been shown to reduce amyloid-beta deposition, improve cognitive function, reduce infarct size, improve neurological function, reduce blood pressure, and improve vascular function. In humans, butyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoatede has been shown to improve cognitive function, reduce blood pressure, and improve vascular function.
Avantages Et Limitations Des Expériences En Laboratoire
Butylphthalide has several advantages for lab experiments. It is a natural compound found in celery seeds, which makes it relatively easy to obtain. It has been extensively studied for its potential therapeutic effects on various diseases, which provides a strong scientific basis for its use in lab experiments. However, butyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoatede also has several limitations for lab experiments. Its low yield from celery seeds makes it relatively expensive to obtain. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses.
Orientations Futures
For the study of butyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoatede include further elucidating its mechanism of action, exploring its potential therapeutic effects on other diseases, and developing more efficient synthesis methods.
Applications De Recherche Scientifique
Butylphthalide has been extensively studied for its potential therapeutic effects on various diseases. In Alzheimer's disease, butyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoatede has been shown to improve cognitive function and reduce amyloid-beta deposition in animal models. In stroke, butyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoatede has been shown to reduce infarct size and improve neurological function in animal models. In cardiovascular diseases, butyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoatede has been shown to reduce blood pressure and improve vascular function in animal models and humans.
Propriétés
IUPAC Name |
butyl 3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-4-5-11-25-21(24)17-7-6-8-18(13-17)22-20(23)14-26-19-10-9-15(2)16(3)12-19/h6-10,12-13H,4-5,11,14H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLNQJUTNZHHEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-1-(methoxyacetyl)-N-methylpiperidine-3-carboxamide](/img/structure/B3908852.png)
![butyl 3-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B3908863.png)
![butyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B3908865.png)
![1-adamantyl[3-amino-4-(benzylamino)thieno[2,3-b]pyridin-2-yl]methanone](/img/structure/B3908889.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-[4-(trifluoromethyl)benzylidene]propanohydrazide](/img/structure/B3908897.png)
![N-(3-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3908905.png)
![3-[methyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]propane-1,2-diol](/img/structure/B3908906.png)
![butyl 3-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B3908908.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B3908935.png)
![2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-bromobenzoate](/img/structure/B3908940.png)
![ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-methyl-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B3908948.png)